molecular formula C26H20N2O4 B2553746 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate CAS No. 210639-99-9

6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate

Cat. No.: B2553746
CAS No.: 210639-99-9
M. Wt: 424.456
InChI Key: BSEUSDBTJQBXTB-UHFFFAOYSA-N
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Description

6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate is a complex organic compound that features a unique combination of chromenone, benzimidazole, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate typically involves multi-step organic reactions

    Preparation of Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of Benzimidazole Moiety: The benzimidazole ring is introduced through a cyclization reaction involving o-phenylenediamine and carboxylic acids or their derivatives.

    Attachment of Benzoate Group: The final step involves esterification, where the chromenone-benzimidazole intermediate is reacted with benzoic acid or its derivatives in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone and benzoate moieties, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products

    Oxidation: N-oxides of benzimidazole.

    Reduction: Alcohol derivatives of the chromenone and benzoate moieties.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anticancer or antimicrobial agent.

    Material Science: Its chromenone core can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate is likely multifaceted, involving interactions with various molecular targets:

    Enzyme Inhibition: The benzimidazole moiety can inhibit enzymes by binding to their active sites.

    DNA Intercalation: The planar structure of the chromenone core allows it to intercalate into DNA, potentially disrupting replication and transcription processes.

    Receptor Binding: The compound may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6-ethyl-3-(1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate: Lacks the methyl group on the benzimidazole moiety.

    3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate: Lacks the ethyl group on the chromenone core.

    6-ethyl-3-(1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate: The benzoate group is replaced with an acetate group.

Uniqueness

The presence of both ethyl and methyl groups, along with the benzoate moiety, provides 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate with unique steric and electronic properties, potentially enhancing its biological activity and stability compared to similar compounds.

Biological Activity

6-Ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate (CAS No. 210639-99-9) is a synthetic compound that combines chromenone, benzimidazole, and benzoate structures. This unique combination has led to investigations into its biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory properties.

The molecular formula of this compound is C26H20N2O4C_{26}H_{20}N_{2}O_{4}, with a molar mass of approximately 424.46 g/mol. Its structure features a chromenone core that is known for various biological activities. The presence of the benzimidazole moiety enhances its potential as a pharmacological agent.

PropertyValue
Molecular FormulaC26H20N2O4
Molar Mass424.46 g/mol
CAS Number210639-99-9
Density1.30 g/cm³ (predicted)
pKa4.66 (predicted)

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:
The benzimidazole component may inhibit various enzymes by binding to their active sites, which is crucial in cancer therapy and other diseases.

2. DNA Intercalation:
The planar structure of the chromenone core allows it to intercalate into DNA, potentially disrupting replication and transcription processes, leading to apoptosis in cancer cells.

3. Receptor Binding:
This compound may interact with cellular receptors, modulating signal transduction pathways that are vital for cell survival and proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines such as MCF and U87 glioblastoma cells. Flow cytometry results indicated that the compound accelerates cell death in a dose-dependent manner. In vivo studies demonstrated significant suppression of tumor growth in mice treated with this compound compared to controls .

Antimicrobial Activity

The antimicrobial properties of related benzimidazole derivatives suggest that this compound may exhibit similar effects against various pathogens. Preliminary assays have indicated activity against Staphylococcus aureus and Candida albicans, with further investigations needed to establish minimum inhibitory concentrations (MICs) for this specific compound .

Anti-inflammatory Activity

Inhibition of cyclooxygenase (COX) enzymes has been observed with related compounds, suggesting that 6-ethyl derivatives may also possess anti-inflammatory properties. The IC50 values for COX inhibition were reported to be significantly low, indicating strong potential for therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • In Vitro Studies:
    • A study demonstrated that treatment with the compound resulted in reduced viability of cancer cell lines, with IC50 values indicating effective cytotoxicity.
    • Flow cytometry analyses confirmed increased apoptosis rates among treated cells compared to untreated controls.
  • In Vivo Studies:
    • Animal models showed that administration of the compound led to a marked decrease in tumor size and weight, supporting its potential as an anticancer agent.
  • Antimicrobial Assays:
    • Tests against various bacterial strains revealed promising results, with some derivatives exhibiting MIC values below 10 µg/mL against S. aureus.

Properties

CAS No.

210639-99-9

Molecular Formula

C26H20N2O4

Molecular Weight

424.456

IUPAC Name

[6-ethyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] benzoate

InChI

InChI=1S/C26H20N2O4/c1-3-16-13-18-23(14-22(16)32-26(30)17-9-5-4-6-10-17)31-15-19(24(18)29)25-27-20-11-7-8-12-21(20)28(25)2/h4-15H,3H2,1-2H3

InChI Key

BSEUSDBTJQBXTB-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1OC(=O)C3=CC=CC=C3)OC=C(C2=O)C4=NC5=CC=CC=C5N4C

solubility

not available

Origin of Product

United States

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